Fast Green free acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

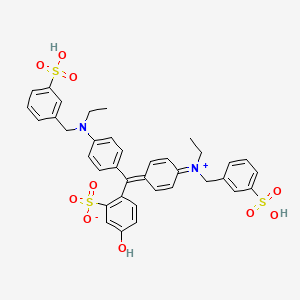

Fast Green free acid is a dye that resists acid once applied.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1 Staining Agent in Biochemical Analysis

Fast Green FCF is widely utilized as a staining agent in biochemical assays. Its primary applications include:

- Protein Staining : Fast Green FCF is employed in techniques such as SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) and isoelectric focusing. It provides a linear staining response across a wide range of protein concentrations, making it suitable for quantifying proteins in various samples .

- Histone Staining : The dye serves as a quantitative stain for histones at alkaline pH after the acid extraction of DNA. This application is crucial for studies involving chromatin structure and function .

- Tissue Staining : Fast Green FCF is recommended as a replacement for Light Green SF yellowish in Masson's trichrome staining due to its superior color brilliance and stability .

1.2 Neuropharmacological Research

Recent studies have indicated that Fast Green FCF may have potential therapeutic effects, particularly in neuropharmacology:

- Anti-depressive Effects : Research has shown that Fast Green FCF can alleviate depressive-like behaviors induced by lipopolysaccharide (LPS) in animal models. The mechanism involves the suppression of neuroinflammation through downregulation of pro-inflammatory cytokines and signaling pathways associated with depression, such as Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Pain Management : Fast Green FCF has demonstrated efficacy in reducing mechanical and thermal pain hypersensitivity in animal models, suggesting its potential role as an analgesic agent .

Food Industry Applications

Fast Green FCF has been approved by the U.S. Food and Drug Administration as a color additive for food, drugs, and cosmetics. However, its use is restricted or prohibited in several countries due to health concerns.

- Food Coloring : It is used to impart green color to various food products; however, its application is limited compared to other food dyes due to lower consumer acceptance and regulatory restrictions .

Toxicology and Safety

Fast Green FCF has been evaluated for safety, with findings indicating low toxicity levels. The World Health Organization has established an acceptable daily intake of up to 25 mg/kg body weight, with no significant health concerns reported at this level .

Case Studies

Eigenschaften

CAS-Nummer |

25738-40-3 |

|---|---|

Molekularformel |

C37H36N2O10S3 |

Molekulargewicht |

764.9 g/mol |

IUPAC-Name |

2-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

InChI |

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49) |

InChI-Schlüssel |

VVJKKKDJADMKNM-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |

Kanonische SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

25738-40-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fast Green free acid; J247.014D; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.